molecular formula C46H91NO5 B11937540 undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

Cat. No.: B11937540
M. Wt: 738.2 g/mol
InChI Key: YDXPMICNZYCJHE-UHFFFAOYSA-N
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Description

Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its long carbon chains and functional groups, making it a valuable component in lipid-based delivery systems, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of production .

Chemical Reactions Analysis

Types of Reactions

Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, enhancing the stability and delivery efficiency of encapsulated molecules. This is particularly important in the context of mRNA vaccines, where the compound helps protect the mRNA from degradation and facilitates its delivery into cells .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(6-oxo-6-(undecyloxy)hexyl)-(2-hydroxyethyl)amino]octanoate
  • Hexanoic acid, 6-[(6-[(1-decylundecyl)oxy]-6-oxohexyl)-(2-hydroxyethyl)amino]-, undecyl ester

Uniqueness

Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is unique due to its specific combination of long carbon chains and functional groups, which confer distinct physicochemical properties. These properties make it particularly effective in lipid-based delivery systems, offering advantages in terms of stability, biocompatibility, and efficiency .

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

InChI

InChI=1S/C46H91NO5/c1-4-7-10-13-16-19-22-25-34-43-51-45(49)37-30-26-32-39-47(41-42-48)40-33-27-31-38-46(50)52-44(35-28-23-20-17-14-11-8-5-2)36-29-24-21-18-15-12-9-6-3/h44,48H,4-43H2,1-3H3

InChI Key

YDXPMICNZYCJHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCCCC)CCCCCCCCCC)CCO

Origin of Product

United States

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